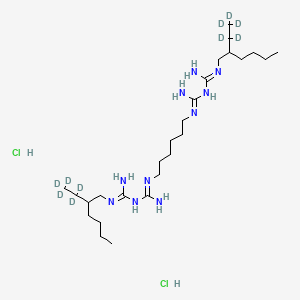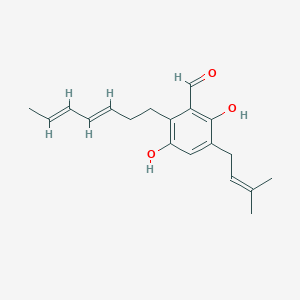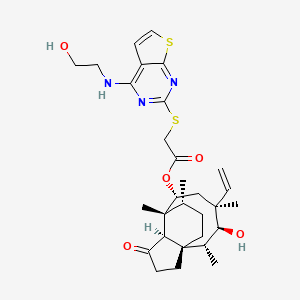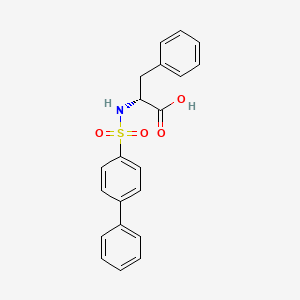
Azido-PEG1-Val-Cit-PABC-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-PABC-PNP is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine-citrulline (Val-Cit) dipeptide, and para-aminobenzyloxycarbonyl (PABC) groups. The azide group is introduced through azidation reactions, and the para-nitrophenyl (PNP) group is added as a leaving group to facilitate further reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for research and development in pharmaceutical industries .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG1-Val-Cit-PABC-PNP undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne groups in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically conducted in aqueous or organic solvents at room temperature.
Strain-promoted alkyne-azide cycloaddition: Conducted in aqueous or organic solvents at room temperature without the need for catalysts
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
Wissenschaftliche Forschungsanwendungen
Azido-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Used in drug delivery systems to improve the efficacy and specificity of therapeutic agents.
Industry: Applied in the production of bioconjugates and other advanced materials for research and development
Wirkmechanismus
Azido-PEG1-Val-Cit-PABC-PNP functions as a cleavable linker in antibody-drug conjugates. The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload inside the cell. This targeted release mechanism enhances the therapeutic efficacy and reduces off-target effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-Val-Cit-PAB-PNP: Similar cleavable linker with a longer PEG spacer.
Azido-PEG8-Val-Cit-PAB-PNP: Another cleavable linker with an even longer PEG spacer, improving aqueous solubility
Uniqueness
Azido-PEG1-Val-Cit-PABC-PNP is unique due to its optimal PEG spacer length, which balances solubility and stability. The Val-Cit dipeptide motif ensures specific cleavage by cathepsin B, making it highly effective in targeted drug delivery systems .
Eigenschaften
Molekularformel |
C30H39N9O10 |
|---|---|
Molekulargewicht |
685.7 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1 |
InChI-Schlüssel |
QSMQFNYRKSXSMZ-QSAPEBAKSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


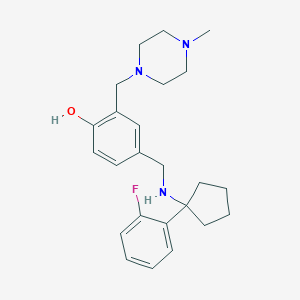
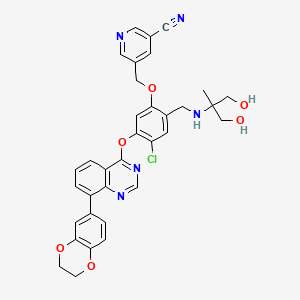
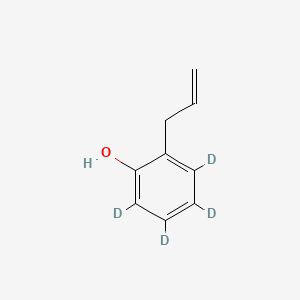
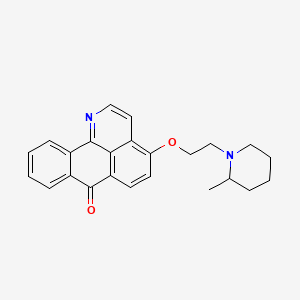

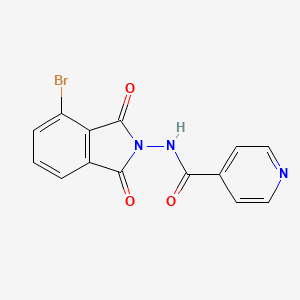
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
